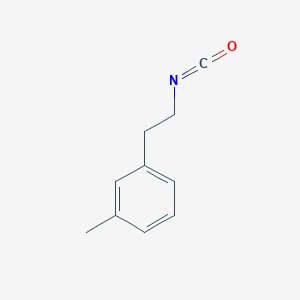

1-(2-Isocyanatoethyl)-3-methylbenzene

Description

Properties

CAS No. |

933674-73-8 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(2-isocyanatoethyl)-3-methylbenzene |

InChI |

InChI=1S/C10H11NO/c1-9-3-2-4-10(7-9)5-6-11-8-12/h2-4,7H,5-6H2,1H3 |

InChI Key |

MLBLGIVXEJZSRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCN=C=O |

Origin of Product |

United States |

Preparation Methods

Overview

The most traditional and industrially prevalent method involves the transformation of primary amines into isocyanates using phosgene (COCl₂). This route is characterized by high yields (often exceeding 90%) and straightforward purification processes.

Reaction Scheme

- Starting from 2-methylbenzyl alcohol, the alcohol is first converted to the corresponding amine or directly to an amine derivative.

- The primary amine reacts with phosgene at elevated temperatures to form the isocyanate.

Reaction Conditions and Procedure

- The primary amine, such as 2-methylbenzylamine, is reacted with phosgene in the presence of a base like triethylamine (NEt₃) to neutralize the generated HCl.

- The reaction typically occurs at room temperature or slightly elevated temperatures to optimize conversion.

- The process involves careful handling due to the toxicity of phosgene, requiring specialized equipment and safety protocols.

Data Table: Classical Phosgene Method

| Parameter | Details |

|---|---|

| Reagents | 2-methylbenzylamine, phosgene, triethylamine |

| Temperature | Room temperature to 50°C |

| Yield | >90% |

| By-products | Ureas (eliminated by distillation or recrystallization) |

| Safety considerations | Toxicity of phosgene, requires specialized handling |

Advantages & Limitations

| Advantages | Limitations |

|---|---|

| High yield | Toxicity and handling hazards of phosgene |

| Well-established industrial process | Environmental concerns and regulatory restrictions |

Alternative Route: Use of Triphosgene or Diphosgene

Overview

Triphosgene and diphosgene are safer phosgene equivalents that decompose to release phosgene under reaction conditions, allowing a safer and more controlled synthesis.

Reaction Scheme

- Similar to the phosgene route but with triphosgene or diphosgene as the phosgene source.

- The process involves the reaction of the amine with triphosgene in the presence of a base, often in an inert solvent like dichloromethane.

Reaction Conditions and Procedure

- The amine is dissolved in dichloromethane.

- Triphosgene is added slowly at low temperature (0°C to room temperature).

- The mixture is stirred until completion, monitored by TLC or other analytical methods.

Data Table: Triphosgene/Diphosgene Method

| Parameter | Details |

|---|---|

| Reagents | 2-methylbenzylamine, triphosgene/diphosgene, base (NEt₃) |

| Temperature | 0°C to room temperature |

| Yield | Typically >90% |

| Safety considerations | Less toxic than phosgene but still hazardous |

Synthesis via Isocyanate Formation from Alcohols

Overview

An alternative approach involves converting the alcohol precursor directly into the isocyanate via intermediate steps, often utilizing carbamoyl chlorides or carbamates.

Reaction Scheme

- The alcohol (2-methylbenzyl alcohol) is first transformed into a carbamate or chlorinated derivative.

- The carbamate or chlorinated compound reacts with a dehydrating agent or is treated with phosgene derivatives to form the isocyanate.

Reaction Conditions and Procedure

- The alcohol is reacted with phosgene or triphosgene in the presence of a base.

- Alternatively, carbamates are treated with triphosgene at low temperature to generate the isocyanate.

Data Table: Alcohol to Isocyanate Route

| Parameter | Details |

|---|---|

| Reagents | 2-methylbenzyl alcohol, triphosgene, base |

| Temperature | 0°C to room temperature |

| Yield | Variable, often moderate to high |

| Notes | Requires prior alcohol conversion step |

Modern Methods: Catalytic and Green Chemistry Approaches

Overview

Recent advances focus on environmentally friendly and catalytic methods, such as using carbamate precursors or employing safer reagents.

Example

- Use of di-tert-butyltri-carbonate for converting primary amines into isocyanates rapidly and with high efficiency at room temperature, releasing CO₂ and tert-butanol as by-products.

Reaction Scheme

- Primary amines are reacted with di-tert-butyltri-carbonate under mild conditions, producing isocyanates.

Data Table: Green Chemistry Method

| Parameter | Details |

|---|---|

| Reagents | Di-tert-butyltri-carbonate, primary amines |

| Temperature | Room temperature |

| Reaction Time | Less than 5 minutes |

| Advantages | Environmentally friendly, rapid, high yield |

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Classical phosgene route | Phosgene, amine | Elevated temperature, hazardous | >90% | Widely used industrial process |

| Triphosgene/diphosgene route | Triphosgene/diphosgene, amine | 0°C to room temperature | >90% | Safer alternative to phosgene |

| Alcohol to isocyanate conversion | Alcohol, triphosgene, base | 0°C to room temperature | Moderate to high | Requires prior alcohol conversion |

| Green chemistry with di-tert-butyltri-carbonate | Primary amines | Room temperature, rapid | Very high | Environmentally friendly, rapid process |

Final Remarks

The choice of synthesis route depends on factors such as safety, yield, environmental impact, and available starting materials. The classical phosgene method remains dominant in industrial settings, while newer, greener methods are gaining traction in research and specialty applications.

- Vulcanchem product documentation and synthesis overview.

- Polymer Chemistry literature on isocyanate synthesis.

- Recent advances in green chemistry for isocyanate production from peer-reviewed journals.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isocyanatoethyl)-3-methylbenzene undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.

Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions:

Alcohols and Amines: These reagents react with the isocyanate group under mild conditions to form urethanes and ureas.

Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates.

Major Products Formed:

Urethanes: Formed by the reaction with alcohols.

Ureas: Formed by the reaction with amines.

Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

1-(2-Isocyanatoethyl)-3-methylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Isocyanatoethyl)-3-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of urethane and urea linkages. These reactions are fundamental in the formation of polyurethanes and other polymeric materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Reactivity and Electronic Effects

- Isocyanate vs. Isothiocyanate : The target compound’s isocyanate group (-NCO) is more electrophilic than the isothiocyanate (-NCS) group in 1-chloro-3-isothiocyanato-2-methylbenzene (). This difference leads to higher reactivity in nucleophilic additions (e.g., with amines or alcohols) for the former, while the latter exhibits thiol-specific reactivity .

- Substituent Position : The meta-methyl group in 1-(2-Isocyanatoethyl)-3-methylbenzene induces steric hindrance and moderate electron-donating effects, contrasting with para-substituted analogs like 1-(2-fluoropropyl)-4-methylbenzene (), where electronic effects dominate reactivity .

Spectroscopic and Physical Properties

- Boiling Points : Aliphatic isocyanates like 1-isocyanato-3-methylbutane (CAS 1611-65-0) have lower boiling points (~120°C) compared to aromatic analogs (>200°C) due to reduced π-π interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Isocyanatoethyl)-3-methylbenzene with high purity?

- Methodological Answer : The compound can be synthesized via the reaction of 3-methylphenethylamine with phosgene (COCl₂) under inert conditions (e.g., nitrogen atmosphere) at low temperatures (0–5°C) to minimize decomposition . Purification involves fractional distillation or column chromatography using non-polar solvents (e.g., hexane/ethyl acetate) to achieve >98% purity. Key challenges include controlling exothermic reactions and avoiding moisture, which can hydrolyze the isocyanate group to urea derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group on the benzene ring appears as a singlet at δ ~2.3 ppm (¹H) and δ ~21 ppm (¹³C). The isocyanate group does not directly contribute to proton signals but influences nearby ethylene protons (δ ~3.5–4.0 ppm) .

- IR Spectroscopy : The isocyanate (-NCO) stretch is observed at ~2250–2270 cm⁻¹, a key diagnostic peak .

- Mass Spectrometry : The molecular ion peak (M⁺) should correspond to the molecular formula C₁₀H₁₁NO (m/z = 161.21) with fragmentation patterns showing loss of the isocyanate group (m/z = 117) .

Q. How does the reactivity of this compound compare to structurally similar aromatic isocyanates?

- Methodological Answer : Compared to 2-chloro-1-isocyanato-3-(trifluoromethyl)benzene , the methyl and ethyl groups in this compound reduce electrophilicity at the isocyanate group, slowing reactions with nucleophiles like amines. Reactivity can be quantified via kinetic studies in polar aprotic solvents (e.g., DMF) using stopped-flow techniques.

Advanced Research Questions

Q. What mechanistic pathways govern the reaction of this compound with primary amines?

- Methodological Answer : The isocyanate group undergoes nucleophilic addition with amines to form urea derivatives. The reaction follows second-order kinetics, with rate constants dependent on solvent polarity (e.g., higher rates in acetonitrile vs. toluene). Density Functional Theory (DFT) calculations can model transition states, revealing steric effects from the ethyl group that hinder approach angles of bulkier amines .

Q. How does thermal stability vary between this compound and its halogenated analogs?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~150°C, compared to ~130°C for brominated analogs (e.g., 1-(2-bromoethyl)-3-methylbenzene) due to weaker C-Br bonds . Stability is enhanced by electron-donating methyl groups, which reduce susceptibility to radical degradation pathways.

Q. Can this compound serve as a crosslinker in polyurethane synthesis?

- Methodological Answer : Yes. When reacted with polyols (e.g., polyethylene glycol), it forms urethane linkages, confirmed by FT-IR loss of the -NCO peak. Crosslink density, measured via swelling experiments in toluene, correlates with molar ratios of isocyanate to hydroxyl groups. Optimal mechanical properties (e.g., tensile strength) are achieved at a 1:1.2 (NCO:OH) ratio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.